N-t-Boc-phenylalanine Cyclohexylamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-t-Boc-phenylalanine Cyclohexylamide typically involves the protection of the amino group of phenylalanine with a tert-butoxycarbonyl (Boc) group, followed by the formation of an amide bond with cyclohexylamine. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the amide bond formation .
Industrial Production Methods
While specific industrial production methods are not widely documented, the general approach involves large-scale synthesis using automated peptide synthesizers. These machines can efficiently handle the protection and deprotection steps, as well as the coupling reactions, to produce this compound in bulk .
Chemical Reactions Analysis
Types of Reactions
N-t-Boc-phenylalanine Cyclohexylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The Boc group can be substituted with other protective groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like trifluoroacetic acid (TFA) are used to remove the Boc group, allowing for further functionalization.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
N-t-Boc-phenylalanine Cyclohexylamide has several scientific research applications, including:
Chemistry: Used as a building block in peptide synthesis and as a model compound for studying amide bond formation.
Biology: Employed in the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: Investigated for its potential therapeutic applications, including hypoglycemic effects and inhibition of specific enzymes.
Industry: Utilized in the development of new materials and as a reference standard in pharmaceutical testing
Mechanism of Action
The mechanism of action of N-t-Boc-phenylalanine Cyclohexylamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction pathways and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
N-t-Boc-phenylalanine: Similar in structure but lacks the cyclohexylamide group.
N-t-Boc-phenylalanine Methyl Ester: Contains a methyl ester group instead of the cyclohexylamide group.
N-t-Boc-phenylalanine Ethyl Ester: Contains an ethyl ester group instead of the cyclohexylamide group.
Uniqueness
N-t-Boc-phenylalanine Cyclohexylamide is unique due to its cyclohexylamide group, which imparts specific chemical and biological properties. This group enhances the compound’s stability and solubility, making it a valuable tool in various research applications .
Properties
IUPAC Name |
tert-butyl N-[(2S)-1-(cyclohexylamino)-1-oxo-3-phenylpropan-2-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O3/c1-20(2,3)25-19(24)22-17(14-15-10-6-4-7-11-15)18(23)21-16-12-8-5-9-13-16/h4,6-7,10-11,16-17H,5,8-9,12-14H2,1-3H3,(H,21,23)(H,22,24)/t17-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZDJPELUKSYFKV-KRWDZBQOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)NC2CCCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NC2CCCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30570281 |
Source
|
Record name | Nalpha-(tert-Butoxycarbonyl)-N-cyclohexyl-L-phenylalaninamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30570281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
169566-77-2 |
Source
|
Record name | Nalpha-(tert-Butoxycarbonyl)-N-cyclohexyl-L-phenylalaninamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30570281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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